4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
Description
4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one, commonly known as Yangonin, is a bioactive α-pyrone derivative classified under kavalactones. It is primarily isolated from Piper methysticum (kava plant) and is characterized by its 4-methoxy-substituted pyran-2-one core conjugated with a 4-methoxystyryl group . Key properties include:
- Molecular formula: C₁₅H₁₄O₄
- Molecular weight: 258.27 g/mol
- Solubility: Soluble in ethyl acetate, acetone, and hot alcohol .
- Biological activity: Exhibits CNS-modulatory effects with an IC₅₀ of 23.7 μM against Leishmania donovani (LDT) and Leishmania major (LMT) .
Yangonin’s structure features a planar α-pyrone ring with extended conjugation via the ethenyl group, enhancing its electronic properties and interaction with biological targets.
Properties
IUPAC Name |
4-methoxy-6-[2-(4-methoxyphenyl)ethenyl]pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIYUYCSMZCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859418 | |
| Record name | 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18693-06-6 | |
| Record name | 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18693-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Condensation Reactions: Foundation of Kavalactone Synthesis
Aldehyde-Pyranone Condensation
The most widely employed method for synthesizing 4-methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one involves the base-catalyzed condensation of 4-methoxy-6-methyl-2H-pyran-2-one with 4-methoxybenzaldehyde. This reaction proceeds via a nucleophilic addition-elimination mechanism, facilitated by polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Tetraethylammonium hydroxide (TEAH) or potassium hydroxide (KOH) serves as the catalyst, enabling deprotonation of the methyl group adjacent to the pyranone carbonyl, followed by aldol-like coupling with the aldehyde.
Typical conditions involve stirring equimolar quantities of the pyranone and aldehyde in DMSO at 15–25°C for 15–20 hours under nitrogen atmosphere. Yields range from 39% to 67%, depending on substituent electronics and purification methods. For instance, Example 6 in US6288109 achieved a 67% yield after chromatographic purification using ethyl acetate and petroleum ether.
Table 1: Condensation Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMSO | Enhances reaction homogeneity |
| Catalyst | 0.1 eq TEAH + 0.5 eq KOH | Balances activation and side reactions |
| Temperature | 15–25°C | Minimizes decomposition |
| Reaction Time | 18–24 h | Ensures complete conversion |
Hydrogenation Strategies for Stereochemical Control
Palladium-Catalyzed Hydrogenation
Post-condensation hydrogenation is critical for modulating the compound’s stereochemistry. The (Z)-configuration, which predominates in biologically active kavalactones, is achieved via heterogeneous catalysis using palladium on carbon (Pd/C). As detailed in US6288109, a chloroform-methanol (7:3) mixture under 7–8 bar H₂ at room temperature for 2–15 hours selectively reduces the ethenyl group while preserving the pyranone ring.
Key considerations include:
- Catalyst Loading : 9–30% Pd/C by weight ensures complete conversion without over-reduction.
- Solvent Polarity : Methanol’s protic nature stabilizes intermediates, while chloroform prevents catalyst poisoning.
- Workup : Filtration through Celite followed by potassium hydroxide extraction removes acidic byproducts, yielding >95% pure product.
Table 2: Hydrogenation Conditions and Outcomes
| Example | Catalyst Loading | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 10% Pd/C | 7.5 | 12 | 67 |
| 2 | 15% Pd/C | 8.0 | 8 | 72 |
Alkylation and Protecting Group Strategies
O-Alkylation of Pyranone Precursors
Introducing the 4-methoxy group necessitates alkylation of 4-hydroxy-6-methyl-2H-pyran-2-one. Sodium hydride (NaH) in DMF at 0–15°C effectively deprotonates the hydroxyl group, enabling nucleophilic substitution with methyl iodide or dimethyl sulfate. Example 38 demonstrates that 4-(2-methoxyethoxy)-6-methyl-2H-pyran-2-one is obtained in 63% yield using 1.25 equivalents of methyl iodide and 0.1 eq KI as a phase-transfer catalyst.
Benzaldehyde Functionalization
Methoxy substitution on the benzaldehyde component requires Ullmann-type coupling or nucleophilic aromatic substitution. For instance, 4-methoxybenzaldehyde is synthesized via methoxylation of 4-hydroxybenzaldehyde using methyl bromide and potassium carbonate in DMF at 75–90°C. This method achieves >85% yield, with chromatographic purification (silica gel, ethyl acetate/hexanes) ensuring high purity.
Purification and Characterization Protocols
Chromatographic Techniques
Crude products are typically purified via flash chromatography using silica gel and eluents such as ethyl acetate/petroleum ether (1:3). High-performance liquid chromatography (HPLC) with C18 columns and methanol-water gradients resolves stereoisomers, as evidenced by retention time differences of 1.2–1.5 minutes for (E)- and (Z)-isomers.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Recent advances adapt condensation reactions to continuous flow systems, reducing reaction times from 20 hours to 45 minutes. Microreactors with immobilized TEAH catalysts achieve 89% yield at 50°C, demonstrating potential for kilogram-scale production.
Solvent Recovery Systems
Closed-loop solvent recovery, particularly for DMSO and chloroform, reduces environmental impact. Distillation towers with >98% efficiency are integrated into pilot-scale setups, lowering production costs by 22%.
Chemical Reactions Analysis
Types of Reactions: Yangonin undergoes various chemical reactions, including:
Oxidation: Yangonin can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can convert yangonin into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the yangonin molecule, potentially enhancing its therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
Yangonin exerts its effects through several mechanisms:
Cannabinoid Receptor Activation: Yangonin binds to the cannabinoid receptor CB1, acting as an agonist and modulating the endocannabinoid system.
GABA-A Receptor Modulation: It acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission and contributing to its anxiolytic properties.
Monoamine Oxidase Inhibition: Yangonin inhibits monoamine oxidase, particularly isozyme B, which may have implications for its antidepressant effects.
Anti-inflammatory Pathways: Yangonin down-regulates inflammatory factors and inhibits osteoclast activity through the NF-κB, AKT, and downstream c-Fos/NFATc1 signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Kavalactone Derivatives
a) Desmethoxyyangonin (4-Methoxy-6-[(E)-2-Phenylethenyl]Pyran-2-One)
- Structural difference : Lacks the 4-methoxy group on the styryl phenyl ring.
- Biological activity : Higher IC₅₀ (31.7 μM) against LDT/LMT compared to Yangonin, indicating reduced potency .
- Implication : The para-methoxy group on the styryl moiety in Yangonin enhances target binding affinity.
b) DL-Kavain (5,6-Dihydro-4-Methoxy-6-Styryl-2H-Pyran-2-One)
- Structural difference : Dihydro modification at the 5,6-position and styryl instead of 4-methoxystyryl group.
- Activity : Used in traditional medicine for anxiolytic effects but lacks direct potency comparisons to Yangonin in published studies.
c) 4-Methoxy-6-Phenethyl-2H-Pyran-2-One
Quinoline-Based Analogs
Several quinoline derivatives (e.g., compounds 6f–6i in ) share structural motifs with Yangonin, such as methoxy and ethenyl substituents. Key differences include:
- Core structure: Quinoline vs. pyran-2-one.
- Substituents: Chlorophenyl and fluorophenyl groups in quinoline analogs (e.g., 6f: 6,8-bis[2-(4-chlorophenyl)ethenyl]-2-(4-fluorophenyl)-4-methoxyquinoline).
- Physical properties : Higher melting points (e.g., 244–246°C for 6h ) due to increased aromaticity and molecular rigidity .
Marine and Fungal α-Pyrone Derivatives
a) LL-P880β (Marine-derived)
- Structure : 4-Methoxy-6-(1’R,2’R-dihydroxypent-3’(E)-enyl)-2H-pyran-2-one.
- Difference : Dihydroxy pentenyl side chain instead of styryl.
- Activity : Antimicrobial properties against marine microbial strains, suggesting divergent bioactivity compared to Yangonin’s CNS effects .
b) Tolypocladones A–B (Fungal metabolites)
- Structure : α-Pyrone derivatives with variable alkyl chains.
- Implication : Alkyl substituents may improve membrane permeability but reduce aromatic interactions critical for Yangonin’s activity .
a) (E)-4-Methoxy-6-(4-Methoxystyryl)-5,6-Dihydro-2H-Pyran-2-One
- Structure : Dihydro modification at the 5,6-position.
- Synthesis : Prepared via acid-catalyzed cyclization or styryl-group introduction .
b) 2-(2-(Dimethylamino)Vinyl)-4H-Pyran-4-Ones
Key Comparative Data
Biological Activity
4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one, also known as 5,6-dihydro-4-methoxy-6-[2-(4-methoxyphenyl)ethyl]-2H-pyran-2-one or 5,6,7,8-tetrahydroyangonin, is a compound belonging to the class of kavalactones. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 4-methoxy-6-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-2H-pyran-2-one
- Chemical Formula : C₁₅H₁₈O₄
- Molecular Weight : 262.301 g/mol
- CAS Registry Number : 49776-58-1
- Structure : The compound features a pyranone moiety linked to a methoxy-substituted phenyl group.
Pharmacological Effects
Research indicates that compounds within the kavalactone class exhibit various pharmacological activities. The following subsections detail specific biological activities associated with this compound.
1. Antioxidant Activity
Kavalactones have demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective potential. In models of neurodegenerative diseases such as Parkinson's and Alzheimer's, it has shown promise in reducing neuronal damage and improving cognitive function .
3. Anti-inflammatory Properties
Kavalactones exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This activity suggests potential applications in treating inflammatory diseases .
4. Anxiolytic and Sedative Effects
Kavalactones are traditionally used for their anxiolytic effects. Research indicates that this compound may exert similar effects, promoting relaxation and reducing anxiety symptoms .
The biological activities of this compound are mediated through various mechanisms:
- GABAergic Modulation : The compound may enhance GABA receptor activity, leading to sedative and anxiolytic effects.
- Inhibition of Neuroinflammation : By modulating inflammatory pathways, it may protect neuronal health and function.
Case Study 1: Neuroprotective Effects in Parkinson's Disease Models
A study evaluated the neuroprotective effects of kavalactones on dopaminergic neurons in a mouse model of Parkinson's disease. The results indicated that treatment with this compound significantly reduced neuronal death and improved motor function compared to control groups .
Case Study 2: Antioxidant Activity in Cellular Models
In vitro studies assessed the antioxidant capacity of the compound using human cell lines exposed to oxidative stress. The findings showed a marked decrease in reactive oxygen species (ROS) levels upon treatment with the compound, suggesting its potential as an antioxidant agent .
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
